1-(2-メチルプロパノイル)ピペラジン

概要

説明

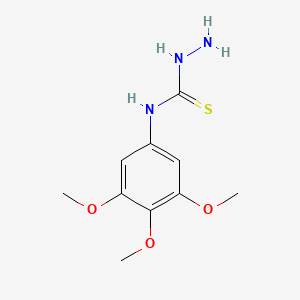

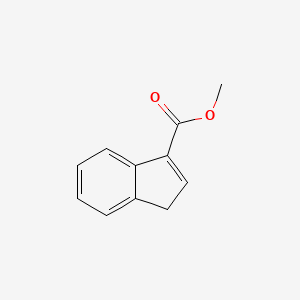

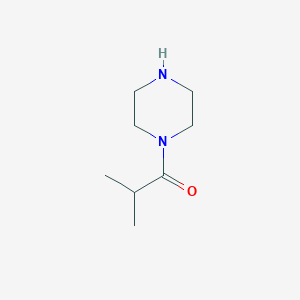

1-(2-Methylpropanoyl)piperazine, also known as 2-methyl-1-(piperazin-1-yl)propan-1-one, is a chemical compound with the molecular formula C8H16N2O . It is used for research and development purposes .

Molecular Structure Analysis

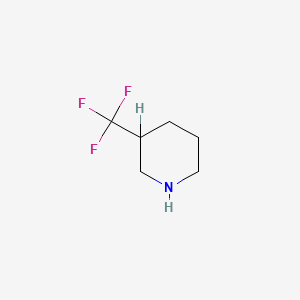

The molecular structure of 1-(2-Methylpropanoyl)piperazine consists of a six-membered ring containing two nitrogen atoms . The average mass of the molecule is 156.225 Da .科学的研究の応用

医薬品化学と創薬

1-(2-メチルプロパノイル)ピペラジンを含むピペラジン類は、創薬において重要な役割を果たしています。それらは、不安解消薬、抗ウイルス薬、心臓保護薬、抗がん剤、抗うつ剤など、さまざまな薬理学的薬剤に広く存在します。 6員環に2つの窒素原子が存在することにより、水溶性、バイオアベイラビリティ、受容体との相互作用が向上します . 研究者たちは、ピペラジン環の炭素原子を官能基化することで、その構造的多様性を広げるための大きな進歩を遂げてきました .

有機合成

1-(2-メチルプロパノイル)ピペラジンは、C–H官能基化など、さまざまな方法で合成することができます . 研究者たちは、医薬品中間体や機能性材料などのより複雑な分子のためのビルディングブロックとしての有用性を調査しています。

材料科学

ピペラジン類は、その独特の特性により、材料科学で応用されています。研究者たちは、ポリマー、超分子集合体、機能性材料の設計におけるその利用を調査しています。1-(2-メチルプロパノイル)ピペラジン骨格は、調整された特性を持つ新規材料に貢献する可能性があります。

要約すると、1-(2-メチルプロパノイル)ピペラジンは、創薬から材料科学まで、さまざまな科学分野において有望な化合物です。 その構造的特徴と合成のしやすさは、さらなる探求のための興味深い化合物となっています . 特定の用途についてさらに詳しく知りたい場合は、お気軽にお問い合わせください。

Safety and Hazards

将来の方向性

Piperazine ranks as the third most common nitrogen heterocycle in drug discovery, and it is the key component of several blockbuster drugs . Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited . Therefore, future research may focus on expanding the structural diversity of piperazine derivatives, including 1-(2-Methylpropanoyl)piperazine .

作用機序

Mode of Action

It is known that piperazine derivatives often interact with various neurotransmitter systems, including the dopaminergic and serotonergic systems .

Biochemical Pathways

Piperazine derivatives are known to influence several biochemical pathways, particularly those involving neurotransmitters such as dopamine and serotonin .

Pharmacokinetics

It is known that piperazine derivatives are generally well absorbed and widely distributed throughout the body .

Result of Action

Based on the known effects of similar compounds, it may influence neurotransmitter levels and receptor activity, potentially leading to changes in neural signaling .

Action Environment

The action, efficacy, and stability of 1-(2-Methylpropanoyl)piperazine can be influenced by various environmental factors . These may include the pH of the environment, the presence of other substances, and the specific characteristics of the biological system in which the compound is acting .

生化学分析

Biochemical Properties

1-(2-Methylpropanoyl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This interaction inhibits the enzyme’s activity, leading to an accumulation of acetylcholine and prolonged nerve signal transmission. Additionally, 1-(2-Methylpropanoyl)piperazine interacts with gamma-aminobutyric acid (GABA) receptors, enhancing their inhibitory effects on neurotransmission .

Cellular Effects

1-(2-Methylpropanoyl)piperazine affects various types of cells and cellular processes. In neuronal cells, it influences cell signaling pathways by inhibiting acetylcholinesterase, leading to increased acetylcholine levels and enhanced cholinergic transmission. This compound also affects gene expression by modulating the activity of transcription factors involved in the cholinergic pathway. Furthermore, 1-(2-Methylpropanoyl)piperazine impacts cellular metabolism by altering the balance of neurotransmitters, which can affect energy production and utilization in neurons .

Molecular Mechanism

The molecular mechanism of 1-(2-Methylpropanoyl)piperazine involves several key interactions at the molecular level. It binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine. This inhibition results in increased acetylcholine levels in the synaptic cleft, leading to prolonged nerve signal transmission. Additionally, 1-(2-Methylpropanoyl)piperazine acts as an agonist at GABA receptors, enhancing their inhibitory effects on neurotransmission. These interactions contribute to the compound’s overall effects on the nervous system .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(2-Methylpropanoyl)piperazine change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and moisture. Long-term studies have shown that 1-(2-Methylpropanoyl)piperazine can have sustained effects on cellular function, particularly in neuronal cells. These effects include prolonged inhibition of acetylcholinesterase and enhanced GABAergic transmission, which can lead to changes in neuronal activity and behavior .

Dosage Effects in Animal Models

The effects of 1-(2-Methylpropanoyl)piperazine vary with different dosages in animal models. At low doses, the compound has been observed to enhance cholinergic transmission and improve cognitive function in rodents. At higher doses, it can cause neurotoxic effects, including tremors, convulsions, and respiratory distress. These adverse effects are likely due to excessive inhibition of acetylcholinesterase and overstimulation of cholinergic pathways. Therefore, careful dosage management is crucial when using 1-(2-Methylpropanoyl)piperazine in experimental settings .

Metabolic Pathways

1-(2-Methylpropanoyl)piperazine is involved in several metabolic pathways. It undergoes phase I metabolic reactions, including oxidation and hydrolysis, primarily in the liver. These reactions are catalyzed by cytochrome P450 enzymes, which convert the compound into more polar metabolites for easier excretion. Additionally, 1-(2-Methylpropanoyl)piperazine can undergo phase II metabolic reactions, such as glucuronidation and sulfation, further increasing its water solubility and facilitating its elimination from the body .

Transport and Distribution

Within cells and tissues, 1-(2-Methylpropanoyl)piperazine is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. The compound interacts with specific transporters and binding proteins that facilitate its uptake and distribution within neuronal cells. Once inside the cells, 1-(2-Methylpropanoyl)piperazine can accumulate in specific compartments, such as synaptic vesicles, where it can modulate neurotransmitter release and signaling .

Subcellular Localization

The subcellular localization of 1-(2-Methylpropanoyl)piperazine is crucial for its activity and function. The compound is primarily localized in the synaptic cleft, where it inhibits acetylcholinesterase and enhances cholinergic transmission. Additionally, 1-(2-Methylpropanoyl)piperazine can be found in the cytoplasm and nucleus of neuronal cells, where it may influence gene expression and other cellular processes. Targeting signals and post-translational modifications play a role in directing the compound to specific subcellular compartments .

特性

IUPAC Name |

2-methyl-1-piperazin-1-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-7(2)8(11)10-5-3-9-4-6-10/h7,9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPULDXYXDMNTNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50375755 | |

| Record name | 1-(2-methylpropanoyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

71260-16-7 | |

| Record name | 1-(2-methylpropanoyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-1-(piperazin-1-yl)propan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{4-[4-(Trifluoromethyl)pyrimidin-2-YL]piperazin-1-YL}ethanamine](/img/structure/B1302783.png)